
镰孢菌素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Fusicoccin A 在科学研究中具有广泛的应用:
作用机制
未来方向
Fusicoccin has been shown to influence cellular processes involving 14-3-3 binding to client proteins both in plants and animals . This discovery renewed interest in Fusicoccin and prompted more recent studies aimed to ascertain the ability of the toxin to influence the interaction between 14-3-3 proteins and their numerous client proteins in animals, involved in the regulation of basic cellular processes and in the etiology of different diseases, including cancer .
生化分析
Biochemical Properties
Fusicoccin plays a crucial role in biochemical reactions by stabilizing the interaction between 14-3-3 proteins and their phosphorylated ligand proteins . This stabilization is central to the regulation of the serine/threonine kinase signaling pathway in eukaryotic cells . Fusicoccin interacts with enzymes such as the plasma membrane H±ATPase, leading to its activation and subsequent physiological effects . The nature of these interactions involves the binding of fusicoccin to the 14-3-3 protein, which in turn binds to the phosphorylated target protein, enhancing its activity .
Cellular Effects
Fusicoccin exerts significant effects on various cell types and cellular processes. In plant cells, it causes the irreversible opening of stomata by activating the plasma membrane H±ATPase . This activation leads to membrane hyperpolarization and increased ion transport, which are critical for stomatal opening . Additionally, fusicoccin influences cell signaling pathways by stabilizing 14-3-3 protein interactions, affecting gene expression and cellular metabolism . In animal cells, fusicoccin has been shown to influence cellular processes involving 14-3-3 binding to client proteins .
Molecular Mechanism
The molecular mechanism of fusicoccin involves its binding to 14-3-3 proteins, which then interact with phosphorylated target proteins . This binding stabilizes the protein complex, leading to the activation of downstream signaling pathways . In plants, fusicoccin-mediated stabilization of the H±ATPase and 14-3-3 protein complex results in increased proton extrusion and membrane hyperpolarization . This mechanism is crucial for the physiological effects observed in plants, such as stomatal opening and enhanced nutrient uptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fusicoccin have been observed to change over time. Fusicoccin is relatively stable, but its prolonged application can lead to irreversible physiological changes in plants, such as continuous stomatal opening and eventual plant death . In in vitro studies, fusicoccin has been used to study the long-term effects on cellular function, including sustained activation of the plasma membrane H±ATPase and its impact on cellular metabolism .
Dosage Effects in Animal Models
The effects of fusicoccin vary with different dosages in animal models. At low doses, fusicoccin has been shown to influence cellular processes without causing significant toxicity . At high doses, fusicoccin can induce adverse effects, including disruption of cellular homeostasis and potential toxicity . In animal studies, fusicoccin has been used to investigate its potential as a pharmacological agent, with varying effects observed depending on the dosage administered .
Metabolic Pathways
Fusicoccin is involved in several metabolic pathways, primarily through its interaction with 14-3-3 proteins and the plasma membrane H±ATPase . These interactions influence metabolic flux and metabolite levels by modulating enzyme activity and ion transport . The activation of the H±ATPase by fusicoccin leads to increased proton extrusion, which is essential for various metabolic processes in plant cells .
Transport and Distribution
Within cells and tissues, fusicoccin is transported and distributed through interactions with specific transporters and binding proteins . In plants, fusicoccin is known to localize to the plasma membrane, where it interacts with the H±ATPase and 14-3-3 proteins . This localization is crucial for its physiological effects, as it ensures the activation of the H±ATPase and subsequent ion transport .
Subcellular Localization
Fusicoccin’s subcellular localization is primarily at the plasma membrane in plant cells . This localization is facilitated by its interaction with 14-3-3 proteins, which direct it to specific compartments . The binding of fusicoccin to the H±ATPase and 14-3-3 protein complex at the plasma membrane is essential for its activity and function . Additionally, fusicoccin may undergo post-translational modifications that influence its targeting and localization within the cell .
准备方法
合成路线和反应条件: Fusicoccin A 的合成涉及多个步骤,从二萜骨架开始。. 反应条件通常涉及使用特定试剂和催化剂,以确保所需的立体化学和官能团位置。
工业生产方法: Fusicoccin A 的工业生产主要通过使用杏仁腐皮镰孢菌(Phomopsis amygdali)进行发酵工艺实现 . 发酵条件,包括温度、pH 值和营养物质的可用性,都经过优化,以最大限度地提高 Fusicoccin A 的产量。发酵后,使用色谱技术提取和纯化该化合物。
化学反应分析
反应类型: Fusicoccin A 会发生各种化学反应,包括氧化反应、还原反应和取代反应。 这些反应对于修饰该化合物以研究其构效关系以及开发具有增强生物活性的衍生物至关重要 .
常用试剂和条件:
氧化反应: 使用高锰酸钾或三氧化铬等常见的氧化剂来引入氧官能团。
还原反应: 使用氢化锂铝或硼氢化钠等还原剂来还原特定官能团。
取代反应: 在受控条件下使用叠氮化钠或氰化钾等试剂进行亲核取代反应。
主要产物: 从这些反应中形成的主要产物包括 Fusicoccin A 的各种衍生物,其在二萜骨架上的特定位置进行了修饰。 这些衍生物被研究用于其生物活性以及潜在的治疗应用 .
相似化合物的比较
Fusicoccin A 因其与 14-3-3 蛋白的特异性相互作用及其强效的植物毒性作用而独一无二。类似的化合物包括:
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fusicoccin involves the condensation of two molecules of 3-hydroxy-3-methylglutaric acid followed by a series of oxidation and reduction reactions.", "Starting Materials": [ "3-hydroxy-3-methylglutaric acid", "Sodium hypochlorite", "Sodium borohydride", "Sodium hydroxide", "Acetic anhydride", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of two molecules of 3-hydroxy-3-methylglutaric acid in the presence of sodium hydroxide to form a dimeric intermediate.", "Step 2: Oxidation of the dimeric intermediate with sodium hypochlorite to form a diacid intermediate.", "Step 3: Reduction of the diacid intermediate with sodium borohydride to form a diol intermediate.", "Step 4: Acetylation of the diol intermediate with acetic anhydride to form a diacetate intermediate.", "Step 5: Hydrolysis of the diacetate intermediate with sodium hydroxide to form Fusicoccin.", "Step 6: Purification of Fusicoccin using a combination of methanol and ethyl acetate followed by recrystallization from water." ] } | |
CAS 编号 |
20108-30-9 |
分子式 |
C36H56O12 |
分子量 |
680.8 g/mol |
IUPAC 名称 |
2-[(3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate |
InChI |
InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/t18?,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1 |
InChI 键 |
KXTYBXCEQOANSX-NNXGSGQWSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2CC[C@@H](C2=C[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
规范 SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
同义词 |
fusicoccin fusicoccin-A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



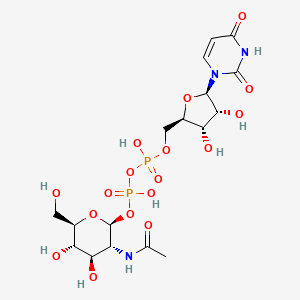
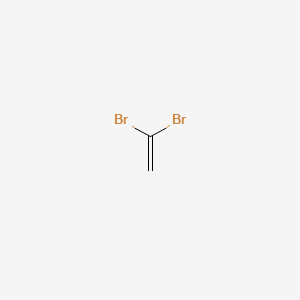

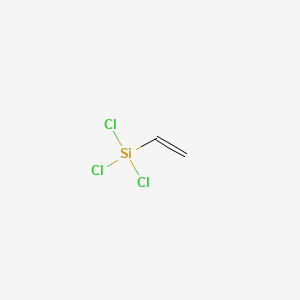
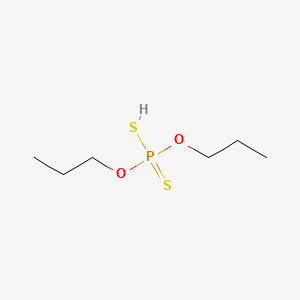
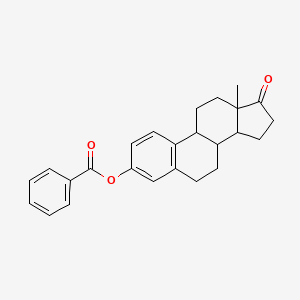
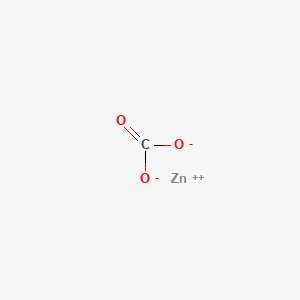
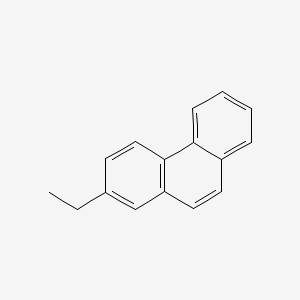
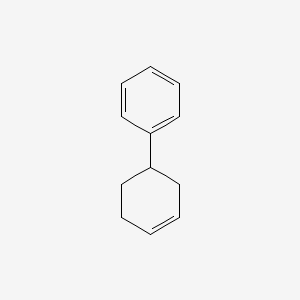
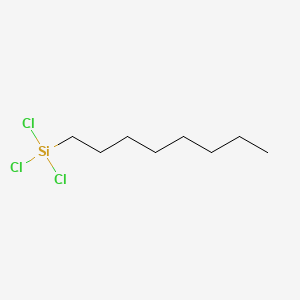

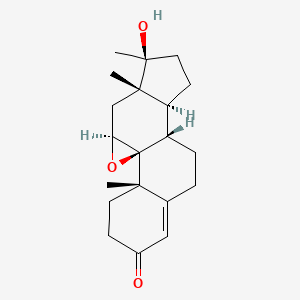
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B1218800.png)
